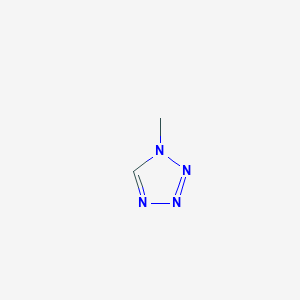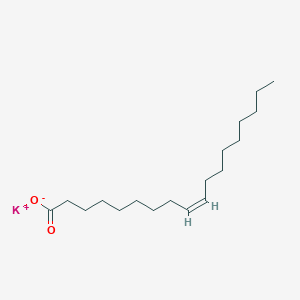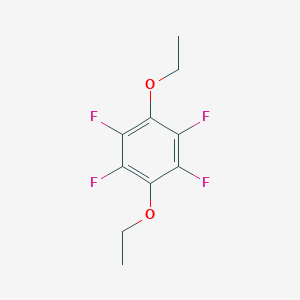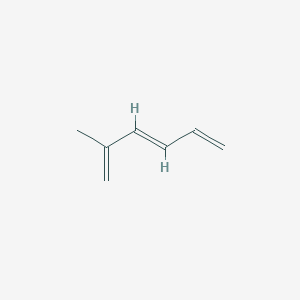
2-Methyl-1,3,5-hexatriene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,3,5-hexatriene is an organic compound with the molecular formula C7H10. It is a conjugated triene, meaning it contains three alternating double bonds. This compound is of interest due to its unique structural properties and its role in various chemical reactions, particularly those involving conjugated systems.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3,5-hexatriene can be synthesized through the thermocatalytic decomposition of 1,3-dioxanes containing a methyl group in the 4 position. This process involves passing the propenyldioxane as a mixture with steam over catalysts such as phosphoric acid deposited on silica gel . The reaction conditions typically involve high temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2-Methyl-1,3,5-hexatriene undergoes various types of reactions, including:
Electrocyclic Reactions: These reactions involve the formation or breaking of a sigma bond between the ends of the conjugated system.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions, forming cyclic products through the interaction of its pi systems.
Common Reagents and Conditions:
Thermal Conditions: Electrocyclic reactions typically occur under thermal conditions, where heat provides the necessary energy for the reaction to proceed.
Photochemical Conditions: Cycloaddition reactions can be initiated by light, leading to different stereochemical outcomes compared to thermal conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrocyclic reactions can yield cyclic compounds, while cycloaddition reactions can produce various cyclic adducts.
科学研究应用
2-Methyl-1,3,5-hexatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology and Medicine: While specific applications in biology and medicine are less documented, the study of its reactivity can contribute to the development of new synthetic pathways for biologically active compounds.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-Methyl-1,3,5-hexatriene in chemical reactions involves the interaction of its conjugated pi system with various reagents. In electrocyclic reactions, the compound undergoes a concerted process where the electrons move in a cyclic manner, forming or breaking sigma bonds . The stereochemistry of these reactions is controlled by the symmetry properties of the highest occupied molecular orbital of the conjugated system .
相似化合物的比较
1,3,5-Hexatriene: This compound is similar to 2-Methyl-1,3,5-hexatriene but lacks the methyl group.
2-Methyl-1,3-butadiene: Another related compound, which has a shorter conjugated system and different reactivity.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the outcomes of its chemical reactions. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
属性
CAS 编号 |
19264-50-7 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC 名称 |
2-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3 |
InChI 键 |
PPWGXYXJMQAWSX-UHFFFAOYSA-N |
SMILES |
CC(=C)C=CC=C |
手性 SMILES |
CC(=C)/C=C/C=C |
规范 SMILES |
CC(=C)C=CC=C |
同义词 |
2-Methyl-1,3,5-hexatriene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


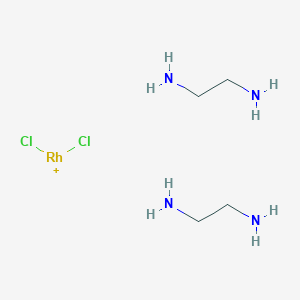
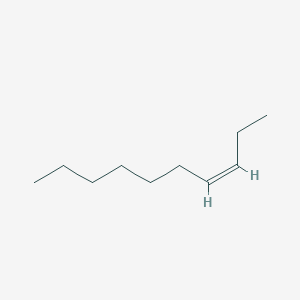
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
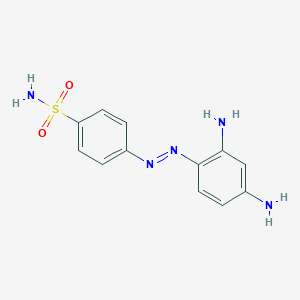

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
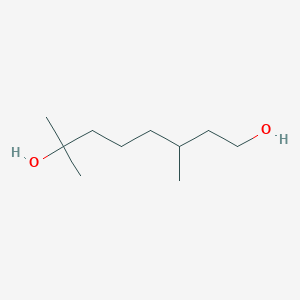
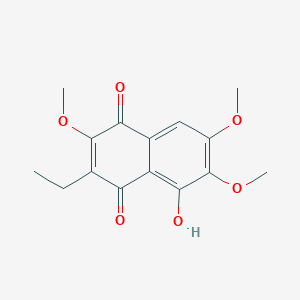
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
